

An In-depth Technical Guide to the Chemical Structure and Properties of Talampanel

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Talampanel, also known by its developmental codes GYKI 53773 and LY300164, is a potent, non-competitive, and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a 2,3-benzodiazepine derivative, its unique chemical structure and stereochemistry confer its specific interaction with the allosteric site on the AMPA receptor, leading to the modulation of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Talampanel**. It includes detailed summaries of its pharmacokinetic profile, preclinical efficacy in various models, and findings from clinical trials. Furthermore, this guide presents detailed experimental methodologies for key assays and visual representations of its chemical structure and relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals. Although its clinical development was halted due to an unfavorable pharmacokinetic profile, the study of **Talampanel** continues to provide valuable insights into the therapeutic potential of AMPA receptor modulation.[2][3]

Chemical Structure and Identification

Talampanel is a synthetic derivative of dioxolo-benzodiazepine.[4] Its chemical identity is well-established through various nomenclature and registry systems.



IUPAC Name: (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][5] [6]benzodiazepine[3]

Chemical Formula: C19H19N3O3[3]

Molecular Weight: 337.37 g/mol [7]

Stereochemistry: **Talampanel** possesses a single stereocenter at the C8 position of the benzodiazepine ring, with the (R) configuration being the active enantiomer.[4] This specific stereochemistry is crucial for its biological activity.

Structural Identifiers:

CAS Number: 161832-65-1[3]

• SMILES: C[C@@H]1CC2=CC3=C(OCO3)C=C2C(=NN1C(C)=O)C1=CC=C(N)C=C1

InChl: InChl=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1

Physicochemical Properties

The physicochemical properties of **Talampanel** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

Property	Value	Source
Melting Point	169-172 °C	[7]
pKa (strongest basic)	3.38	
Solubility	Soluble in DMSO (100 mM)	[8]
LogP	2.33	

Mechanism of Action



Talampanel is a non-competitive antagonist of the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[3] It exerts its effect by binding to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.[9] This binding event modulates the receptor's conformation, thereby inhibiting the ion channel opening that is normally triggered by glutamate binding.[10]

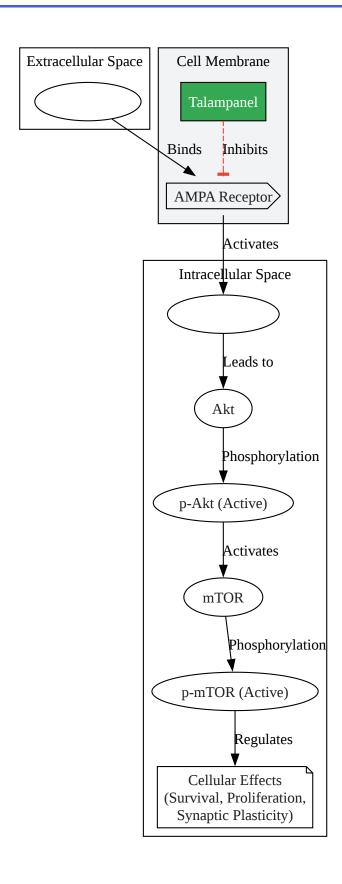
AMPA Receptor Subunit Selectivity

Studies have indicated that **Talampanel** exhibits a degree of selectivity for different AMPA receptor subunits. It has been shown to be more potent at inhibiting GluA1 and GluA2-containing receptors compared to those containing GluA3 and GluA4 subunits.[10] This subunit selectivity may contribute to its specific pharmacological profile and therapeutic window.

Downstream Signaling Pathway

The binding of **Talampanel** to the AMPA receptor and subsequent inhibition of calcium influx can modulate downstream intracellular signaling cascades. One of the key pathways affected is the Akt/mTOR pathway, which is involved in cell survival, proliferation, and synaptic plasticity. By reducing AMPA receptor-mediated calcium entry, **Talampanel** can lead to a decrease in the phosphorylation and activation of Akt, and consequently, the downstream mTOR signaling.[5] [11][12]





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Pharmacokinetics

The pharmacokinetic profile of **Talampanel** has been investigated in both preclinical and clinical settings. A summary of key pharmacokinetic parameters is provided below.

Parameter	Value	Species	Study Type	Source
Half-life (t1/2)	~3 hours	Human	Clinical Trial	[3]
Time to Maximum Plasma Concentration (T _{max})	1-3 hours	Human	Clinical Trial	[8]
Metabolism	Enhanced by enzyme-inducing AEDs, inhibited by valproic acid	Human	Clinical Trial	[8]

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the inhibitory effect of **Talampanel** on AMPA receptor-mediated currents in cultured neurons.

Objective: To characterize the dose-dependent inhibition of AMPA-induced currents by **Talampanel**.

Materials:

- Cultured primary hippocampal or cortical neurons.
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

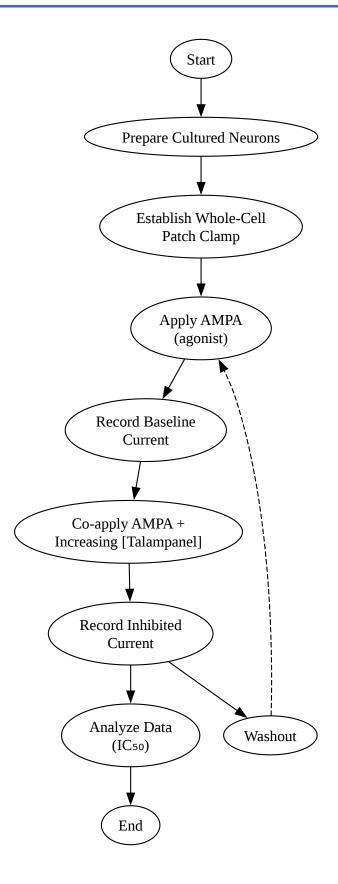


- AMPA (agonist).
- Talampanel stock solution (in DMSO).
- Patch-clamp amplifier and data acquisition system.

Procedure:

- Prepare cultured neurons on coverslips.
- Place a coverslip in the recording chamber and perfuse with external solution.
- Pull borosilicate glass pipettes to a resistance of 3-5 M Ω and fill with internal solution.
- Establish a whole-cell patch-clamp configuration on a selected neuron.
- Clamp the cell at a holding potential of -60 mV.
- Apply AMPA (e.g., 10 μM) to elicit an inward current.
- After a stable baseline response is established, co-apply AMPA with increasing concentrations of **Talampanel** (e.g., 0.1, 1, 10, 100 μM).
- Record the peak amplitude of the AMPA-induced current at each **Talampanel** concentration.
- Wash out Talampanel and ensure recovery of the AMPA response.
- Analyze the data to determine the IC₅₀ of Talampanel.





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Synthesis of Talampanel

The synthesis of **Talampanel** involves a multi-step process. While specific laboratory-scale synthesis details are proprietary, a general synthetic scheme can be outlined based on published information. The core of the synthesis involves the construction of the 2,3-benzodiazepine ring system and subsequent functionalization.[13] A key step is the stereoselective introduction of the methyl group at the C8 position to yield the desired (R)-enantiomer.

Preclinical and Clinical Data

Talampanel has been evaluated in various preclinical models and clinical trials for several neurological disorders.

Preclinical Efficacy in Seizure Models

Talampanel has demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy.

Model	Species	Dose Range	Efficacy	Source
Hypoxia-induced seizures	Rat (neonatal)	1-10 mg/kg (i.p.)	Dose-dependent seizure suppression, maximal effect at 7.5-10 mg/kg	[14]
Maximal Electroshock (MES)	Mouse	ED50 = 8.6 mg/kg	Protection against seizures	
Pentylenetetrazol e (PTZ)	Mouse	-	Effective in reducing seizure severity	[6]
Amygdala Kindling	Rat	-	Reduced seizure severity	[6]



Clinical Trials

Talampanel has been investigated in clinical trials for epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas.

Epilepsy: In a double-blind, placebo-controlled, crossover study in 49 patients with refractory partial seizures, **Talampanel** demonstrated a statistically significant reduction in seizure frequency (p=0.001), with a median reduction of 21%.[15] The most common adverse events were dizziness (52%) and ataxia (26%).[15]

Malignant Gliomas: A Phase II trial in adults with recurrent malignant gliomas showed that **Talampanel** was well-tolerated but had minimal single-agent activity.[5] The most frequent toxicities were fatigue, dizziness, and ataxia.[5]

Amyotrophic Lateral Sclerosis (ALS): Clinical trials in ALS patients did not demonstrate a significant therapeutic benefit.[3]

Conclusion

Talampanel is a well-characterized non-competitive AMPA receptor antagonist with a clear mechanism of action and demonstrated preclinical efficacy in models of epilepsy. Its development was ultimately halted due to a challenging pharmacokinetic profile, specifically its short half-life requiring frequent dosing.[3] Despite this, the extensive research on **Talampanel** has significantly contributed to the understanding of the therapeutic potential of AMPA receptor modulation and has paved the way for the development of other AMPA receptor antagonists with improved pharmacokinetic properties. The detailed chemical, pharmacological, and clinical data presented in this guide serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and neurology.

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